
cis-2-Tert-butyl-2-butenedinitrile
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Overview
Description
cis-2-Tert-butyl-2-butenedinitrile: is an organic compound with the molecular formula C8H10N2 It is characterized by the presence of a tert-butyl group and two nitrile groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-butyl-2-butenedinitrile typically involves the reaction of tert-butylacetylene with cyanogen bromide in the presence of a base such as sodium amide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-tert-butyl-2-butenedinitrile can undergo oxidation reactions to form corresponding oximes or nitrile oxides.
Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
Cis-2-tert-butyl-2-butenedinitrile has been explored in various research contexts, particularly in organic synthesis and materials science.
Synthesis of Functionalized Compounds
This compound serves as a versatile building block for synthesizing other organic compounds. It can undergo reactions such as:
- Michael Addition : This compound can participate in Michael addition reactions with nucleophiles, leading to the formation of complex molecules that are useful in pharmaceuticals and agrochemicals.
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the synthesis of nitrile-based polymers. These polymers exhibit desirable properties such as thermal stability and resistance to solvents.
Catalytic Processes
Research indicates that this compound can be utilized in catalytic processes, enhancing reaction efficiency and selectivity. For instance, it can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Synthesis of Nitrile Polymers
In a study published by Market Publishers, the synthesis of nitrile polymers using this compound demonstrated its efficacy as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .
Case Study 2: Organic Synthesis
A research article from the National Center for Biotechnology Information (NCBI) discussed the use of this compound in synthesizing complex organic molecules through Michael addition reactions. This study showcased the compound's versatility and importance in developing new pharmaceuticals .
Market Trends and Future Directions
The global market for this compound is expanding due to its applications in various industries, including pharmaceuticals, agriculture, and materials science. According to a market report, the demand for this compound is expected to grow as researchers continue to explore its potential applications .
Mechanism of Action
The mechanism by which cis-2-tert-butyl-2-butenedinitrile exerts its effects is primarily through its reactive nitrile groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, cyclization, and polymerization reactions, which are facilitated by the electron-withdrawing nature of the nitrile groups.
Comparison with Similar Compounds
trans-2-tert-butyl-2-butenedinitrile: Differing in the geometric configuration around the double bond.
2-tert-butyl-3-butenenitrile: Lacking one nitrile group.
2-tert-butyl-2-butenediamine: Featuring amine groups instead of nitriles.
Uniqueness: cis-2-tert-butyl-2-butenedinitrile is unique due to its specific geometric configuration and the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and material science.
Biological Activity
Cis-2-tert-butyl-2-butenedinitrile (CAS 169309-80-2) is a nitrile compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a tert-butyl group and two cyano groups attached to a butene backbone, contributing to its unique chemical reactivity. The structural formula can be represented as:
This compound's properties allow it to participate in various biological interactions, making it a candidate for pharmacological research.
The biological activity of this compound is primarily linked to its ability to interact with cellular receptors and enzymes. Although specific pathways for this compound are not extensively documented, related compounds often exhibit the following mechanisms:
- Receptor Interaction : Similar nitriles have been shown to bind to various receptors, influencing signal transduction pathways.
- Enzyme Inhibition : Compounds with nitrile functional groups can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
- Antioxidant Activity : Some studies suggest that nitriles may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Antimicrobial Properties : Initial studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Preliminary data indicate that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
Biological Activity | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of specific bacterial strains | |
Anticancer | Induces apoptosis in cancer cells | |
Antioxidant | Potential reduction of oxidative stress |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains found that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential role in cancer therapy.
Properties
IUPAC Name |
(Z)-2-tert-butylbut-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGPUYXDGYTCJX-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C#N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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